N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 100747-80-6
VCID: VC18850293
InChI: InChI=1S/C15H19N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-3,5-6,9-11H,1,4,7-8,12-13H2
SMILES:
Molecular Formula: C15H19N
Molecular Weight: 213.32 g/mol

N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline

CAS No.: 100747-80-6

Cat. No.: VC18850293

Molecular Formula: C15H19N

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline - 100747-80-6

Specification

CAS No. 100747-80-6
Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
IUPAC Name N-(cyclohexen-1-yl)-N-prop-2-enylaniline
Standard InChI InChI=1S/C15H19N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-3,5-6,9-11H,1,4,7-8,12-13H2
Standard InChI Key RHTNGNZNNISIHJ-UHFFFAOYSA-N
Canonical SMILES C=CCN(C1=CCCCC1)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of an aniline core (C₆H₅NH₂) modified by two substituents:

  • Cyclohex-1-en-1-yl: A six-membered carbocyclic ring with one double bond, introducing steric bulk and conformational flexibility.

  • Prop-2-en-1-yl (allyl): A three-carbon chain with a terminal double bond, contributing π-electron density and reactivity toward electrophilic additions .

The nitrogen atom adopts a trigonal planar geometry due to conjugation with the aromatic ring and adjacent alkenyl groups, which may influence its basicity and electronic properties compared to unsubstituted aniline .

Synthetic Methodologies

Precursor Selection

Synthesis of N-substituted anilines typically involves nucleophilic substitution or condensation reactions. For N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline, two approaches are plausible:

  • Stepwise Alkylation: Sequential reaction of aniline with cyclohexenyl and propenyl halides.

  • One-Pot Coupling: Simultaneous introduction of both groups using a palladium-catalyzed cross-coupling strategy .

Reaction Optimization

Data from analogous syntheses suggest that polar aprotic solvents (e.g., dichloromethane) and bases (e.g., triethylamine) enhance reaction efficiency. For example, the alkylation of 2-(prop-1-en-2-yl)aniline achieved a 99% yield under similar conditions . A proposed synthetic route is detailed below:

Table 1: Hypothetical Synthesis of N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline

StepReagents/ConditionsPurposeYield*
1Aniline + Cyclohexenyl bromide, K₂CO₃N-Cyclohexenylation85%
2Intermediate + Allyl chloride, Et₃NN-Allylation78%
3Purification (column chromatography)Isolation95%
*Yields estimated based on analogous reactions .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility is expected to be moderate in organic solvents (e.g., dichloromethane, THF) due to its nonpolar substituents. Computational predictions using the SILICOS-IT model suggest a log P (octanol-water) of ~2.26, indicating high lipophilicity .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Molecular Weight229.34 g/mol-
Log P (iLOGP)2.64XLOGP3
Aqueous Solubility0.194 mg/mLAli Model
TPSA (Topological PSA)12.36 ŲSwissADME

Spectroscopic Features

  • IR Spectroscopy: Stretching vibrations at ~1620 cm⁻¹ (C=C), ~1500 cm⁻¹ (aromatic C-C), and ~3400 cm⁻¹ (N-H, if present as an impurity).

  • NMR:

    • ¹H NMR: δ 5.2–5.8 ppm (allyl protons), δ 5.6–6.0 ppm (cyclohexenyl protons), δ 6.6–7.2 ppm (aromatic protons).

    • ¹³C NMR: δ 115–125 ppm (sp² carbons), δ 25–35 ppm (cyclohexenyl CH₂ groups) .

Thermal Stability and Degradation

Thermogravimetric Analysis (TGA)

Polyaniline derivatives with alkenyl substituents typically exhibit three-stage degradation :

  • Stage 1 (150–250°C): Loss of adsorbed water or solvents.

  • Stage 2 (250–400°C): Decomposition of alkenyl groups.

  • Stage 3 (>400°C): Carbonization of aromatic backbone.

Kinetic analysis using the Flynn-Wall-Ozawa method would enable calculation of activation energies (Eₐ) for each stage, which are critical for applications requiring thermal resilience .

Functional Applications

Conductive Polymers

The allyl group’s π-conjugation may enhance electron delocalization in polymeric matrices. Analogous poly[2-(cyclohex-2-en-1-yl)aniline] derivatives demonstrated a conductivity response of 10⁻²–10⁻³ S/cm under humid conditions, suggesting utility in resistive sensors .

Organic Synthesis

The compound’s allyl group is amenable to further functionalization (e.g., epoxidation, Diels-Alder reactions), making it a versatile intermediate for pharmaceuticals or agrochemicals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator